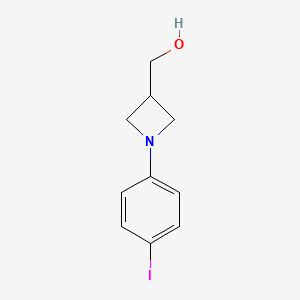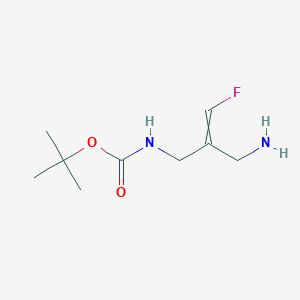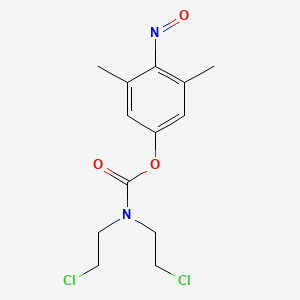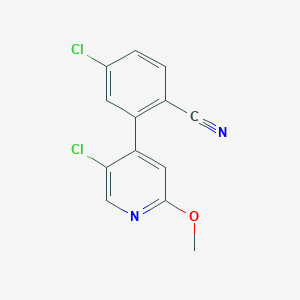
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with chloro and methoxy groups on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzonitrile and 5-chloro-2-methoxypyridine.
Coupling Reaction: A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine ring to the benzonitrile core.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further coupling reactions can be performed to introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Nucleophiles: Employed in substitution reactions to replace chloro groups.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
4-Chloro-2-methylthiopyrimidine: Another compound with a chloro and methoxy substitution pattern but on a pyrimidine ring.
Uniqueness
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C13H8Cl2N2O |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
4-chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c1-18-13-5-11(12(15)7-17-13)10-4-9(14)3-2-8(10)6-16/h2-5,7H,1H3 |
InChI Key |
VGXKJQUQLFFKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



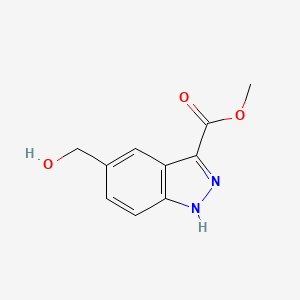
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
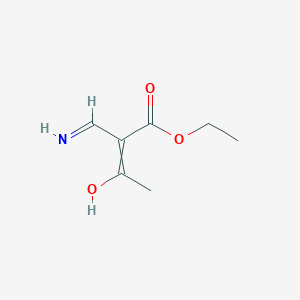
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
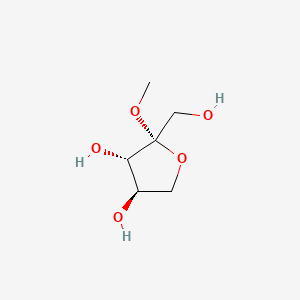

![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
